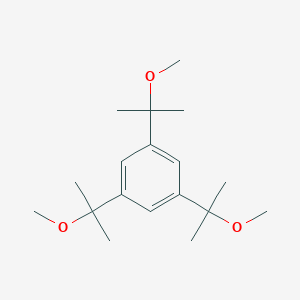

1,3,5-Tris(2-methoxypropan-2-yl)benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 1,3,5-tris(2-methoxypropan-2-yl)benzene involves strategic organic reactions to introduce or modify functional groups around the benzene core. Innovative methods, such as the cobalt-catalyzed synthesis from hexaethynylbenzene, showcase the development of compounds with fixed cyclohexatriene rings, a structural analog to the target compound (Diercks & Vollhardt, 1986). These methods highlight the versatility and complexity of synthesizing structurally unique benzene derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(2-methoxypropan-2-yl)benzene derivatives has been analyzed through various spectroscopic and crystallographic techniques, revealing detailed insights into their stereochemistry and molecular configurations. Studies on similar compounds, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives, have employed NMR investigations and single-crystal X-ray diffractometry to determine their anancomeric structure and axial orientation of aryl groups (Florian et al., 2006).

Chemical Reactions and Properties

1,3,5-Tris(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, influencing its properties and applications. Investigations into its reactivity, such as the study of its oxidation behavior and the formation of unsaturated esters catalyzed by palladium complexes, reveal the compound's versatile chemical nature (Sakamoto, Hiroi, & Sato, 2003), (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of 1,3,5-Tris(2-methoxypropan-2-yl)benzene and its derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. Research on compounds like tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene has provided insights into the crystal structure and bonding, shedding light on the physical characteristics that influence the compound's behavior in different environments (Sharutin & Sharutina, 2016).

Wissenschaftliche Forschungsanwendungen

Conformational Control and Molecular Encapsulation

The structural versatility of 1,3,5-substituted benzene derivatives has been utilized in supramolecular chemistry and molecular recognition. A study by Songkram et al. (2010) demonstrated the solvent-dependent conformational changes in such derivatives, particularly highlighting the encapsulation of acetone molecules within a dynamically formed π-rich space. This capability suggests their potential in creating molecular containers that utilize weak interactions for selective guest encapsulation, a principle that could advance the design of new materials for molecular storage or separation technologies Songkram et al., 2010.

Electron-Transport Materials for Organic Electronics

Research into discotic liquid-crystalline oxadiazoles, including those based on 1,3,5-trisubstituted benzene cores, has shown promising electron mobility characteristics. These materials, studied by Zhang et al. (2003), display a columnar discotic liquid-crystalline mesophase, indicating their potential application in organic electronics as electron-transport materials. The high electron mobility at room temperature positions these compounds as candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices Zhang et al., 2003.

Optoelectronic Material and Photocatalyst Applications

The unique redox and photoresponsive properties of 1,3,5-tri(10H-phenothiazin-10-yl)benzene-based materials have been explored for optoelectronic applications. Zhou et al. (2022) highlighted the use of these materials as metal-free and recyclable photocatalysts for the functionalization of C(sp2)-H bonds. This exploration opens new avenues in organic synthesis, particularly in the utilization of solar energy for chemical transformations, suggesting these materials' role in sustainable and green chemistry applications Zhou et al., 2022.

Electron-Transporting Materials for OLEDs

Ichikawa et al. (2010) have demonstrated that derivatives of 1,3,5-trisubstituted benzene, such as 1,3,5-tris([2′,2′′]bipyridin-6′-yl)benzene, serve as efficient electron-transport (ET) layer materials for OLEDs. These materials exhibit high electron mobilities and enable OLEDs to operate at lower voltages, enhancing device efficiency and durability. Their application extends to phosphorescent OLEDs, where they function as both electron-transporting and hole-blocking materials, highlighting their versatility in advanced optoelectronic devices Ichikawa et al., 2010.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,5-tris(2-methoxypropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-16(2,19-7)13-10-14(17(3,4)20-8)12-15(11-13)18(5,6)21-9/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHLXOAGBKDFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622244 | |

| Record name | 1,3,5-Tris(2-methoxypropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(2-methoxypropan-2-yl)benzene | |

CAS RN |

109888-72-4 | |

| Record name | 1,3,5-Tris(1-methoxy-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109888-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(2-methoxypropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

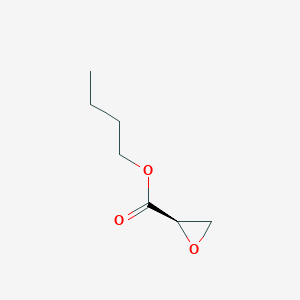

![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)